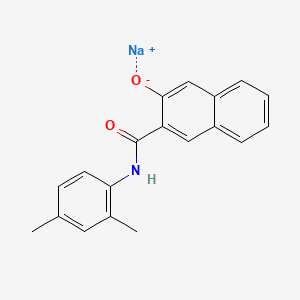
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt is a heterocyclic organic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. This compound is often used in research and development due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt typically involves the reaction of 2-naphthalenecarboxylic acid with 2,4-dimethylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The hydroxy group is introduced through a subsequent hydroxylation reaction, and the monosodium salt is formed by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-(phosphonooxy)-
- Naphthol AS-MX phosphate
- 3-(Phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide
Uniqueness
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt is unique due to its specific hydroxyl group and monosodium salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
68556-02-5 |
|---|---|
Fórmula molecular |
C19H16NNaO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
sodium;3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H17NO2.Na/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |
Clave InChI |
XEGHRYFYGUKIAX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


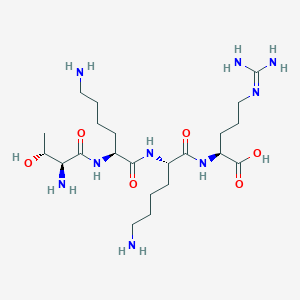
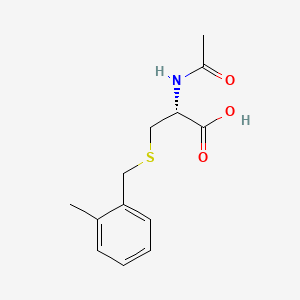

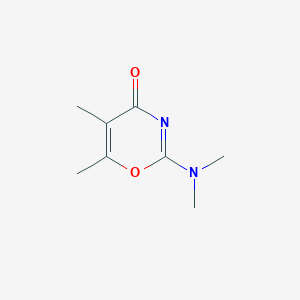

![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
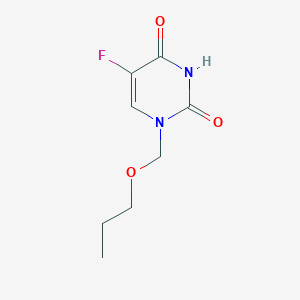
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
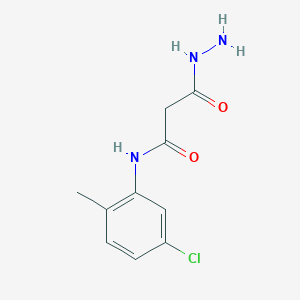

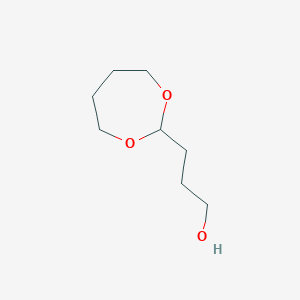
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)


